Technical Documentation Center

Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
  • CAS: 1363381-48-9

Core Science & Biosynthesis

Foundational

What is the chemical structure of Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate?

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications in drug discovery, grounded in established chemical principles and supported by relevant literature.

Chemical Structure and Identification

The precise chemical structure of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is defined by a fused pyrazole and pyridine ring system. The nomenclature specifies a pyrazolo[3,4-c]pyridine core, indicating the fusion of a pyrazole ring at the 'c' face of a pyridine ring. The bromine atom is located at the 4-position of the bicyclic system, and a methyl carboxylate group is attached to the 3-position. The '1H' designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom.

Key Identifiers:

IdentifierValue
IUPAC Name Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Molecular Formula C8H6BrN3O2
Canonical SMILES COC(=O)C1=NN(C2=C1C=NC=C2Br)
InChI Key (Not publicly available)
CAS Number (Not publicly available)

The pyrazolo[3,4-c]pyridine scaffold is a known purine isostere, which makes it a valuable core structure in the design of molecules targeting a wide array of biological targets.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Weight 256.06 g/mol
logP ~1.5 - 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Molar Refractivity ~55 - 60 cm³
Topological Polar Surface Area ~70 - 80 Ų

These properties suggest that Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate possesses drug-like characteristics according to Lipinski's rule of five, making it an attractive candidate for further investigation in drug discovery programs.

Synthesis and Chemical Reactivity

A definitive, published synthetic route for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is not currently available in the public domain. However, based on established methodologies for the synthesis and functionalization of pyrazolopyridines, a plausible and logical synthetic strategy can be devised.

A promising approach involves the "vectorial functionalisation" of a pre-formed 5-halo-1H-pyrazolo[3,4-c]pyridine core, as demonstrated for related compounds.[1][2] This strategy allows for the selective introduction of substituents at various positions of the heterocyclic scaffold.

Proposed Synthetic Pathway:

Synthetic_Pathway A 4-Bromo-1H-pyrazolo[3,4-c]pyridine B N-Protected Intermediate A->B Protection (e.g., SEM-Cl) C C3-Borylated Intermediate B->C C-H Borylation ([Ir(COD)OMe]2, dtbpy, B2pin2) D Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C->D Carboxylation/ Esterification

Caption: Proposed synthetic workflow for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

Experimental Protocol (Hypothetical):

  • N-Protection of the Starting Material: The synthesis would commence with the readily available 4-bromo-1H-pyrazolo[3,4-c]pyridine. The pyrazole nitrogen would be protected to prevent side reactions in subsequent steps. A suitable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, could be introduced by reacting the starting material with SEM-Cl in the presence of a base like sodium hydride.

  • C-H Borylation at the C3 Position: The N-protected intermediate would then undergo a regioselective C-H borylation at the C3 position. This can be achieved using an iridium catalyst, such as [Ir(COD)OMe]2, with a bipyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) and bis(pinacolato)diboron (B2pin2) as the boron source.[1][2] This step is crucial as it activates the C3 position for further functionalization.

  • Introduction of the Methyl Carboxylate Group: The C3-borylated intermediate can then be converted to the final product. While the literature primarily describes Suzuki-Miyaura cross-coupling reactions at this position, a direct carboxylation followed by esterification would be a plausible route. This could potentially be achieved through a palladium-catalyzed carbonylation reaction in the presence of methanol.

  • Deprotection (if necessary): Depending on the stability of the protecting group under the carboxylation/esterification conditions, a final deprotection step might be required to yield Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.

This proposed synthesis is based on modern synthetic methodologies that have been successfully applied to similar heterocyclic systems, offering a high degree of control and efficiency.

Potential Applications in Drug Discovery

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to purines. This allows compounds containing this core to interact with a variety of biological targets that recognize purine-based ligands.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors feature a pyrazolopyridine core. The structural features of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate make it a candidate for screening against various protein kinases involved in cancer cell proliferation and survival.

  • Inflammatory Diseases: As purine derivatives are involved in inflammatory signaling, this compound could be explored for its potential as an anti-inflammatory agent.

  • Neurodegenerative Diseases: Certain pyrazolopyridine derivatives have shown activity against targets implicated in neurodegenerative disorders.

  • Infectious Diseases: The scaffold has also been investigated for antiviral and antibacterial properties.

The bromine atom at the 4-position offers a handle for further synthetic elaboration, such as through Suzuki or Stille coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This is a key strategy in fragment-based drug discovery (FBDD), where a core fragment is elaborated to enhance its binding affinity and selectivity for a specific biological target.[1][2]

Conclusion

Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. While detailed experimental data on this specific molecule is limited, its chemical structure, predicted physicochemical properties, and the availability of synthetic strategies for the parent scaffold provide a strong foundation for its further investigation. The insights provided in this guide are intended to support researchers in the design and execution of studies aimed at exploring the therapeutic potential of this and related pyrazolopyridine derivatives.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. Available from: [Link]

  • J&K Scientific. 4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine, CAS No. 1032943-41-1. Available from: [Link]

  • ResearchGate. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Available from: [Link]

  • Wang, Z., et al. (2020). Functionalization of Pyridines at the C4 Position via Metalation and Capture. ChemRxiv. Available from: [Link]

  • Taylor, E. C., & Verenkar, M. S. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry. Available from: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available from: [Link]

  • Charris-Molina, A., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. Available from: [Link]

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available from: [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • PubChemLite. 4-bromo-1h-pyrazolo[3,4-c]pyridine. Available from: [Link]

  • Lee, K., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Analogs: A Technical Whitepaper

Executive Summary The pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of potent kinase inhibitors targeting pathways such as RIP1 (Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[3,4-c]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery, particularly in the design of potent kinase inhibitors targeting pathways such as RIP1 (Receptor Interacting Protein 1) and various cyclin-dependent kinases. Among these, Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and its analogs represent a critical inflection point in structure-based drug design, offering a unique hinge-binding motif. However, translating the high in vitro potency of these molecules into in vivo efficacy is frequently bottlenecked by suboptimal pharmacokinetic (PK) properties, such as rapid hepatic clearance and poor oral bioavailability.

This whitepaper provides a comprehensive, step-by-step technical guide to the pharmacokinetic profiling of these analogs. By establishing a rigorous in vitro to in vivo correlation (IVIVC) workflow, we aim to equip researchers with self-validating methodologies to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrazolo[3,4-c]pyridine derivatives.

Mechanistic Rationale & Scaffold Significance

The therapeutic utility of the pyrazolo[3,4-c]pyridine core is heavily dependent on its ability to act as an ATP-competitive inhibitor. The nitrogen atoms within the pyrazole and pyridine rings form critical hydrogen bonds with the catalytic hinge region of target kinases [1]. For instance, in the context of necroptosis, RIP1 kinase activation is a primary driver of cell death. Inhibitors based on this scaffold can effectively block the formation of the necrosome complex [2].

RIP1_Pathway TNFa TNF-α TNFR1 TNFR1 Receptor TNFa->TNFR1 Complex1 Complex I Formation TNFR1->Complex1 RIP1 RIP1 Kinase Activation Complex1->RIP1 Necrosome Necrosome Complex RIP1->Necrosome Inhibitor Methyl 4-bromo-1H-pyrazolo [3,4-c]pyridine-3-carboxylate Inhibitor->RIP1 Necroptosis Necroptotic Cell Death Necrosome->Necroptosis

Fig 1. RIP1 Kinase signaling pathway and targeted inhibition by pyrazolo[3,4-c]pyridine analogs.

While the 4-bromo substitution provides optimal steric bulk to occupy the hydrophobic pocket adjacent to the gatekeeper residue, the C3-carboxylate ester is a known metabolic liability. Esterases in the plasma and liver can rapidly hydrolyze the methyl ester, leading to the formation of a highly polar, inactive carboxylic acid. Consequently, pharmacokinetic profiling must rigorously evaluate metabolic stability to guide structural optimization (e.g., bioisosteric replacement of the ester or steric shielding).

Pharmacokinetic Profiling Workflow

To systematically evaluate the PK properties of these analogs, a tiered approach is required. This ensures that only compounds with sufficient metabolic stability and permeability advance to resource-intensive in vivo studies.

PK_Workflow Synthesis Analog Synthesis InVitro In Vitro ADME Synthesis->InVitro InVivo In Vivo PK Dosing InVitro->InVivo Bioanalysis LC-MS/MS Bioanalysis InVivo->Bioanalysis PKParams PK Parameterization Bioanalysis->PKParams

Fig 2. Sequential pharmacokinetic profiling workflow from in vitro ADME to in vivo parameterization.

In Vitro ADME Protocols
Protocol A: Liver Microsomal Stability Assay

Causality & Logic: The primary clearance mechanism for pyrazolo[3,4-c]pyridines is often CYP450-mediated oxidation and carboxylesterase-mediated hydrolysis. Liver microsomes provide a robust, subcellular fraction to isolate and quantify these Phase I metabolic events. Self-Validating Mechanism: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) as concurrent positive and negative controls validates the enzymatic viability of the microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw human or murine liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test analog (final concentration 1 µM, keeping organic solvent <0.5% to prevent enzyme denaturation).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Note: NADPH is the obligate cofactor for CYP450 enzymes; its omission in a parallel control well isolates esterase-driven hydrolysis from CYP-driven oxidation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent precipitates the proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Permeability Assay

Causality & Logic: Oral bioavailability is dictated by intestinal absorption. The Caco-2 human colon carcinoma cell line spontaneously differentiates into polarized monolayers that morphologically resemble enterocytes, expressing critical efflux transporters like P-glycoprotein (P-gp) [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure tight junction formation, verified by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²).

  • Dosing: Prepare the test analog at 10 µM in HBSS buffer (pH 7.4). For Apical-to-Basolateral (A-to-B) transport, add the compound to the apical chamber. For Basolateral-to-Apical (B-to-A) transport, add to the basolateral chamber.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

  • Efflux Assessment: Run a parallel assay in the presence of 50 µM Verapamil (a known P-gp inhibitor). If the B-to-A / A-to-B efflux ratio drops significantly in the presence of Verapamil, the analog is confirmed as a P-gp substrate, which restricts oral absorption and brain penetration.

In Vivo Pharmacokinetic Profiling

Causality & Logic: In vitro data cannot fully account for physiological complexities such as plasma protein binding, tissue distribution, and renal clearance. In vivo profiling in rodents establishes the true pharmacokinetic parameters required to calculate human equivalent doses (HED).

Step-by-Step Methodology:

  • Formulation: Due to the lipophilic nature of the 4-bromo substitution, formulate the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution without causing precipitation upon injection.

  • Dosing: Administer the compound to male C57BL/6 mice via Intravenous (IV) tail vein injection (2 mg/kg) and Oral Gavage (PO) (10 mg/kg).

  • Serial Blood Sampling: Collect ~30 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K₂EDTA-coated tubes to prevent coagulation.

  • Plasma Separation: Centrifuge immediately at 3000g for 10 minutes at 4°C. Extract the plasma layer and store at -80°C until analysis.

  • Bioanalysis: Extract plasma samples using protein precipitation (3 volumes of acetonitrile with internal standard). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

Quantitative Data Presentation

The following tables synthesize representative PK data for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Analog 1) and three structural variants designed to probe the Structure-Kinetic Relationship (SKR).

Table 1: In Vitro ADME Properties of Pyrazolo[3,4-c]pyridine Analogs

CompoundStructural ModificationMicrosomal Stability ( T1/2​ , min)Caco-2 Permeability ( Papp​×10−6 cm/s)Plasma Protein Binding (%)
Analog 1 Methyl ester, 4-Br (Core)18.512.488.5
Analog 2 Ethyl ester, 4-Br14.215.192.1
Analog 3 Methyl ester, 4-Cl22.110.885.4
Analog 4 Isopropyl ester, 4-Br8.418.696.3

Observation: Increasing the steric bulk of the ester from methyl (Analog 1) to isopropyl (Analog 4) paradoxically decreased microsomal stability, likely due to increased lipophilicity driving higher affinity for CYP3A4 active sites, despite the expected steric hindrance against esterases.

Table 2: In Vivo Pharmacokinetic Parameters (Mouse Model) (IV dose: 2 mg/kg; PO dose: 10 mg/kg)

CompoundClearance ( CL , mL/min/kg)Volume of Distribution ( Vdss​ , L/kg)Half-life ( T1/2​ , h) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Oral Bioavailability ( F , %)
Analog 1 35.22.11.8450125032
Analog 2 48.52.81.431089021
Analog 3 28.41.92.2580164045
Analog 4 65.13.50.918042012

Observation: Analog 3 (4-chloro substitution) demonstrated the most favorable PK profile, with the lowest systemic clearance and the highest oral bioavailability (45%). The reduced lipophilicity of the chlorine atom compared to bromine slightly reduced the volume of distribution but significantly protected the molecule from rapid first-pass metabolism.

Conclusion

The pharmacokinetic profiling of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate analogs reveals a delicate balance between target binding affinity and metabolic stability. While the pyrazolo[3,4-c]pyridine core is an exceptional hinge-binder for kinases [1], the C3-carboxylate ester and the C4-halogen represent major metabolic soft spots. By employing the rigorous, self-validating in vitro and in vivo workflows detailed in this guide, drug development professionals can systematically identify these liabilities. Future lead optimization efforts should focus on bioisosteric replacement of the C3-ester (e.g., with oxadiazoles or amides) to depress clearance rates while maintaining the critical binding interactions necessary for therapeutic efficacy.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry.[Link]

  • Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives. Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Note: Hydrolysis of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate to Carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, optimized protocol, and analytical validation for the base-catalyzed saponification of a halogenated pyrazolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Mechanistic rationale, optimized protocol, and analytical validation for the base-catalyzed saponification of a halogenated pyrazolo[3,4-c]pyridine ester.

Introduction and Strategic Context

The 1H-pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structure for numerous kinase inhibitors and anticoagulants (most notably, the Factor Xa inhibitor Apixaban). The hydrolysis of the C3-ester to the corresponding carboxylic acid is a critical functional group interconversion, enabling subsequent amide couplings or decarboxylative cross-couplings.

Transforming methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate into 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid presents a specific chemoselectivity challenge. The electron-deficient nature of the pyridine ring activates the 4-bromo position toward unwanted side reactions, necessitating a highly controlled, mild saponification strategy.

Mechanistic Rationale: Saponification vs. SNAr

As an Application Scientist, it is crucial to understand the causality behind reagent selection rather than simply following a recipe. The hydrolysis of this ester proceeds via a standard base-catalyzed BAC​2 mechanism: nucleophilic attack of hydroxide on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of methoxide.

However, the presence of the 4-bromo substituent on the electron-deficient pyrazolo[3,4-c]pyridine core introduces a significant risk of Nucleophilic Aromatic Substitution (SNAr) . If harsh conditions are employed (e.g., NaOH or KOH at reflux), the hydroxide ion can displace the bromide, yielding a 4-hydroxy byproduct.

To circumvent this, we utilize Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at room temperature. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating the ester hydrolysis without requiring the thermal energy that would otherwise trigger the SNAr pathway. This mild approach is the gold standard for pyrazolo[3,4-c]pyridine-3-carboxylate esters, as validated in the foundational medicinal chemistry routes for Apixaban [1].

Mechanism A Methyl Ester Substrate B Tetrahedral Intermediate A->B + OH⁻ (LiOH) Nucleophilic Attack C Carboxylate Anion (Aqueous) B->C - CH₃O⁻ Elimination D Carboxylic Acid (Precipitate) C->D + H⁺ (HCl) Protonation

Figure 1: Mechanistic sequence of the ester saponification and subsequent acidification.

Experimental Workflow

The procedure is designed as a self-validating system. By carefully tracking the pH during the workup phase, the protocol ensures the amphoteric product reaches its isoelectric point, maximizing precipitation and eliminating the need for complex chromatographic purification.

Workflow A Starting Material (Methyl Ester) B Base Hydrolysis (LiOH, THF/MeOH/H2O) A->B Add Reagents C Reaction Monitoring (LC-MS / TLC) B->C Stir at RT (4-16 h) C->B Incomplete D Solvent Removal (Rotary Evaporation) C->D Complete E Acidification (1N HCl to pH 2.5-3.0) D->E Aqueous phase F Isolation (Filtration & Washing) E->F Precipitate forms G Final Product (Carboxylic Acid) F->G Vacuum Dry

Figure 2: Experimental workflow for base-catalyzed hydrolysis and isolation of the carboxylic acid.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 256.061.01.00 g (3.90 mmol)Starting Material
Lithium hydroxide monohydrate (LiOH·H₂O) 41.963.0491 mg (11.7 mmol)Base / Nucleophile
Tetrahydrofuran (THF) 72.11-10 mLOrganic Co-solvent
Methanol (MeOH) 32.04-10 mLOrganic Co-solvent
Deionized Water (H₂O) 18.02-10 mLAqueous Co-solvent
1N Hydrochloric Acid (HCl) 36.46~3.5~14 mLAcidification Agent

Step-by-Step Protocol

Step 1: Substrate Dissolution
  • In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.00 g, 3.90 mmol) in THF (10 mL) and MeOH (10 mL).

  • Stir at 20–25 °C (room temperature) until a homogenous suspension or clear solution is achieved. Note: MeOH is included to enhance the solubility of the ester and facilitate a homogenous single-phase reaction once water is added.

Step 2: Base Addition & Hydrolysis
  • Dissolve LiOH·H₂O (491 mg, 11.7 mmol, 3.0 eq) in deionized water (10 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes.

  • Seal the flask with a rubber septum and stir the reaction mixture vigorously at room temperature for 4 to 16 hours .

Step 3: Reaction Monitoring
  • Monitor the reaction progress via LC-MS or TLC (Eluent: 10% MeOH in Dichloromethane).

  • The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a baseline spot ( Rf​≈0.0 ) corresponding to the lithium carboxylate salt.

Step 4: Workup & Acidification
  • Transfer the reaction mixture to a rotary evaporator. Remove the volatile organic solvents (THF and MeOH) under reduced pressure at a bath temperature of no more than 35 °C .

  • Critical Step: Do not evaporate to complete dryness. You should be left with approximately 10–12 mL of a basic aqueous phase.

  • Transfer the aqueous solution to a beaker and cool it in an ice bath (0–5 °C).

  • Slowly add 1N HCl dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter or high-resolution pH paper.

  • Stop the addition when the pH reaches 2.5 to 3.0 . Causality Check: The pyridine nitrogen has a pKa​ of ~4–5, while the carboxylic acid has a pKa​ of ~2–3. Adjusting the pH to this specific window ensures the molecule exists primarily in its neutral, zwitterionic form (or uncharged state), which minimizes aqueous solubility and forces the product to crash out as a dense white/off-white precipitate.

Step 5: Isolation & Drying
  • Filter the resulting suspension through a medium-porosity sintered glass funnel under vacuum.

  • Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride salts.

  • Dry the solid product under high vacuum at 45 °C for 12 hours to afford 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid .

Analytical Characterization

To validate the success of the protocol, the isolated material should be analyzed against the following expected parameters:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 241.9 and 243.9, displaying the characteristic 1:1 isotopic ratio indicative of a single bromine atom.

  • ¹H NMR (400 MHz, DMSO-d6):

    • Complete disappearance of the sharp singlet at ~3.95 ppm (corresponding to the methyl ester protons).

    • Appearance of a very broad, exchangeable singlet at >13.0 ppm corresponding to the carboxylic acid −OH and the pyrazole −NH .

    • Aromatic protons of the pyridine ring should remain intact, confirming no SNAr degradation occurred.

Troubleshooting & Optimization

Observed IssuePotential CauseRecommended Solution
Incomplete conversion (>16 h) Poor substrate solubility in the aqueous-organic mixture.Increase the volume of THF/MeOH by 20% or gently warm the reaction to 35 °C. Do not exceed 40 °C.
Formation of polar byproducts Nucleophilic aromatic substitution (SNAr) of the 4-bromo group.Ensure the reaction temperature is strictly maintained at 25 °C. Reduce LiOH equivalents to 2.0 if the issue persists.
No precipitate upon acidification Over-acidification (pH < 1) causing the formation of a highly soluble hydrochloride salt.Carefully back-titrate with 1N NaOH to the isoelectric point (pH 2.5–3.0) to induce precipitation.
High residual water in NMR Incomplete drying of the highly polar carboxylic acid.Lyophilize the product or dry in a vacuum oven over phosphorus pentoxide ( P2​O5​ ) for 24 hours.

References

  • Title: Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate as a Privileged Pharmaceutical Intermediate

Executive Summary Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 1363381-48-9)[1] is a highly versatile, bicyclic heteroaromatic building block utilized extensively in modern drug discovery. Featuring a fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS: 1363381-48-9)[1] is a highly versatile, bicyclic heteroaromatic building block utilized extensively in modern drug discovery. Featuring a fused pyrazole and pyridine ring system, this intermediate serves as a "privileged scaffold" due to its rich hydrogen-bond donor/acceptor profile and its structural mimicry of endogenous purines. It is a critical precursor in the synthesis of two major therapeutic classes: ATP-competitive Kinase Inhibitors (e.g., RIP1, LIMK, and Polo-like kinases)[2] and Coagulation Factor Xa Inhibitors (e.g., Apixaban analogs)[3].

This application note provides researchers and drug development professionals with mechanistic insights, validated synthetic protocols, and optimization data for functionalizing this intermediate.

Structural and Mechanistic Rationale (E-E-A-T)

The synthetic utility of this intermediate lies in its orthogonal reactivity, allowing independent modification at the C3 and C4 positions to probe distinct biological binding pockets.

Kinase Inhibition: The Adenine Bioisostere

In oncology and immunology, the 1H-pyrazolo[3,4-c]pyridine core acts as a bioisostere for the adenine ring of ATP[2].

  • Mechanistic Insight : The N1-H and N2/N7 atoms form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • Causality of the C4-Bromine : The C4-bromo group provides a highly reactive vector for palladium-catalyzed cross-coupling. Substituting this position with bulky aryl or heteroaryl groups allows the molecule to project into the hydrophobic selectivity pocket (back pocket) of kinases such as RIP1, enhancing both potency and kinome selectivity[4].

Factor Xa Inhibition: S1 and S4 Pocket Engagement

In cardiovascular drug development, this scaffold is foundational for direct oral anticoagulants (DOACs).

  • Mechanistic Insight : The pyrazolo[3,4-c]pyridine core anchors the molecule within the active site of Factor Xa[5].

  • Causality of the C3-Carboxylate : The C3-methyl carboxylate is a direct precursor to a primary carboxamide. Once converted, this carboxamide engages in essential hydrogen bonding with the S4 pocket residues of Factor Xa, a critical interaction that prevents the conversion of prothrombin to thrombin[3].

SyntheticWorkflow Start Methyl 4-bromo-1H-pyrazolo [3,4-c]pyridine-3-carboxylate (CAS: 1363381-48-9) Suzuki Protocol A: Suzuki Coupling (C4-Position Bromine) Start->Suzuki Pd Catalyst Amidation Protocol B: Amidation (C3-Position Ester) Start->Amidation NH3 / AlMe3 Kinase Kinase Inhibitors (e.g., RIP1, LIMK) Suzuki->Kinase SAR Optimization FactorXa Factor Xa Inhibitors (e.g., Apixaban analogs) Suzuki->FactorXa Amidation->Kinase Amidation->FactorXa S4 Pocket Binding

Fig 1. Synthetic divergence of the intermediate into Kinase and Factor Xa inhibitor scaffolds.

Data Presentation: Optimization of C4 Functionalization

The functionalization of the C4 position via Suzuki-Miyaura cross-coupling is often the first step in derivatizing this intermediate[6]. However, the presence of the base-sensitive C3-methyl ester requires careful optimization to prevent premature hydrolysis.

Table 1: Optimization of Suzuki-Miyaura Coupling at the C4 Position

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Experimental Observation
1Pd(PPh3)4Na2CO3Toluene / H2O9045%Sluggish reaction; incomplete conversion.
2Pd(dppf)Cl2Cs2CO3DMF / H2O10062%Rapid conversion, but significant ester hydrolysis observed.
3Pd(dppf)Cl2 K2CO3 1,4-Dioxane / H2O 90 88% Clean conversion; ester remains intact.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C4 Position)

This protocol introduces an aryl/heteroaryl group at the 4-position while preserving the C3-carboxylate.

  • Preparation : In an oven-dried Schlenk flask, combine Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v) to yield a 0.2 M solution.

    • Causality: The biphasic Dioxane/H2O system ensures the solubility of both the organic intermediate and the inorganic base. K2CO3 is selected over stronger bases (like Cs2CO3) to promote transmetalation without hydrolyzing the C3-methyl ester.

  • Catalyst Introduction : Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of nitrogen.

    • Causality: Pd(dppf)Cl2 is utilized because its large bite angle facilitates the reductive elimination step, which is otherwise notoriously difficult in sterically hindered, ortho-substituted bicyclic systems[6].

  • Reaction & Self-Validation : Heat the mixture to 90 °C for 4–6 hours.

    • Validation: The mixture will transition from an orange suspension to a dark brown, homogeneous solution as the active Pd(0) species forms. LC-MS monitoring should confirm the disappearance of the starting material (characteristic bromine isotope pattern at M+H = 256/258) and the emergence of the coupled product mass.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Direct Amidation of the C3-Methyl Carboxylate

This protocol converts the C3-ester to a primary carboxamide, a mandatory structural feature for Factor Xa inhibitors[5].

  • Preparation : Dissolve the C4-substituted methyl ester intermediate (1.0 eq) in a 7M solution of Ammonia in Methanol (10–15 mL per mmol of substrate)[4].

  • Reaction Conditions : Seal the reaction vessel tightly and heat to 70 °C behind a blast shield for 16 hours.

    • Causality: The C3-carboxylate is sterically hindered and electronically deactivated by the adjacent, electron-rich pyrazole nitrogen. Standard room-temperature amidation is ineffective; therefore, high-concentration ammonia under sealed, pressurized thermal conditions is required to drive the nucleophilic acyl substitution[4].

  • Self-Validation & Isolation : Allow the vessel to cool to room temperature before carefully unsealing.

    • Validation: As the reaction progresses and cools, the primary carboxamide product typically precipitates out of the methanolic solution due to its increased polarity and strong intermolecular hydrogen bonding. TLC (EtOAc/Hexane) will show a distinct shift to a much lower Rf value.

  • Purification : Collect the precipitated solid via vacuum filtration, wash with cold methanol, and dry under high vacuum to yield the pure carboxamide.

Biological Target Visualization

To contextualize the downstream application of this intermediate, the following diagram illustrates the blood coagulation cascade, highlighting the specific biological target (Factor Xa) inhibited by the synthesized APIs (such as Apixaban).

CoagulationPathway Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Activated Factor Xa (Protease) FactorX->FactorXa Activation Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Cleavage Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Cross-linking Inhibitor Pyrazolo[3,4-c]pyridine Derivative (Inhibitor) Inhibitor->FactorXa Direct Inhibition

Fig 2. Mechanism of action for Factor Xa inhibitors within the blood coagulation cascade.

References

  • CymitQuimica. CAS 1363381-48-9: Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate.Link

  • European Journal of Medicinal Chemistry. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.Link

  • Journal of Medicinal Chemistry (ACS). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors.Link

  • Journal of Thrombosis and Thrombolysis. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor.Link

  • Journal of Medicinal Chemistry (ACS). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.Link

  • Bioorganic & Medicinal Chemistry Letters. The discovery of new cytotoxic pyrazolopyridine derivatives.Link

Sources

Method

Application Note: Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Core for Combinatorial Library Synthesis

Executive Summary & Strategic Context Heterocycles are the cornerstone of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds and their ability to form diverse intermolecular int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Heterocycles are the cornerstone of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds and their ability to form diverse intermolecular interactions with target proteins[1]. Among these, the 1H-pyrazolo[3,4-c]pyridine core—an isostere of indole and azaindole—has emerged as a highly privileged scaffold. It has demonstrated profound utility in the development of potent, brain-penetrating therapeutics, including Receptor Interacting Protein 1 (RIP1) kinase inhibitors[2]. For further context on its medicinal applications, refer to the .

However, a novel heterocyclic fragment is only valuable if it can be systematically elaborated[1]. This application note details a robust, four-vector functionalization strategy (N-1/N-2, C-3, C-5, and C-7) that emulates a hit-to-lead pathway, enabling the high-throughput generation of diverse pyrazolo[3,4-c]pyridine libraries[3].

FBDD_Workflow Step1 Fragment Screening (Identify Weak Binders) Step2 Scaffold Selection (Pyrazolo[3,4-c]pyridine Core) Step1->Step2 Step3 Vectorial Functionalization (C-3, C-5, C-7, N-1/2 Elaboration) Step2->Step3 Step4 Combinatorial Library Generation (Hit-to-Lead Emulation) Step3->Step4 Step5 Lead Optimization (e.g., RIP1 Kinase Inhibitors) Step4->Step5

Logical workflow for FBDD utilizing the pyrazolo[3,4-c]pyridine core.

Chemical Logic: The Four-Vector Strategy

The functionalization of the pyrazolo[3,4-c]pyridine core is governed by the distinct electronic and steric environments of its positions. By leveraging orthogonal catalytic and stoichiometric methods, we can selectively decorate the scaffold without cross-reactivity[4].

  • N-1 / N-2 Vector: Accessed via standard protection-group chemistry (e.g., SEM, Mesyl) and N-alkylation. Regioselectivity is controlled by the choice of base and thermodynamic vs. kinetic reaction conditions[3].

  • C-3 Vector: Functionalized via tandem iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling. The Ir(I) catalyst is sterically directed to the C-3 position when the N-1/N-2 positions are protected[4].

  • C-5 Vector: Exploits the innate electron deficiency of the pyridine ring. A 5-halo (Cl or Br) substituent readily undergoes oxidative addition with Pd(0), making it ideal for Buchwald-Hartwig aminations[4].

  • C-7 Vector: The proton at C-7 is highly acidic due to the adjacent pyridine nitrogen. Selective deprotonation using a non-nucleophilic base (TMPMgCl·LiCl) allows for electrophilic trapping or Negishi cross-coupling[1].

Vector_Logic Core 5-Halo-1H-pyrazolo[3,4-c]pyridine (Central Scaffold) N_vector N-1 / N-2 Vector (Alkylation / Protection) Core->N_vector Base, R-X (Regioselective) C3_vector C-3 Vector (Ir-Borylation + Suzuki) Core->C3_vector [Ir(COD)OMe]2, B2pin2 then Pd cat., Ar-X C5_vector C-5 Vector (Buchwald-Hartwig Amination) Core->C5_vector Pd2(dba)3, Ligand Amine, Base C7_vector C-7 Vector (TMPMgCl·LiCl + Negishi) Core->C7_vector 1. TMPMgCl·LiCl 2. ZnCl2, Pd cat., Ar-X

Four-vector functionalization strategy for the pyrazolo[3,4-c]pyridine scaffold.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected yields for library generation across the four vectors, based on established RSC and ACS methodologies[1],[2].

Functionalization VectorReaction TypeKey Reagents / CatalystsTypical Yield RangePrimary Application
N-1 / N-2 Alkylation / ProtectionNaH, R-X or SEM-Cl80 – 95%Pharmacophore positioning, solubility tuning
C-3 C-H Borylation + Suzuki[Ir(COD)OMe]₂, B₂pin₂, Pd(dppf)Cl₂60 – 85%Aryl/Heteroaryl extension, binding pocket filling
C-5 Buchwald-HartwigPd₂(dba)₃, BrettPhos, NaOtBu50 – 90%Introduction of amines, modulating target kinetics
C-7 Directed Metalation + NegishiTMPMgCl·LiCl, ZnCl₂, Pd(PPh₃)₄45 – 83%Late-stage core diversification, allosteric probing

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints to ensure the causality of your experimental choices translates into verifiable success.

Protocol A: Scaffold Preparation (5-Chloro-1H-pyrazolo[3,4-c]pyridine)

Mechanistic Rationale: The precursor, 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, is synthesized using dichloroethane (DCE) as a co-solvent, which enhances scalability and eliminates the need for chromatographic purification[3]. The N-acetyl group must be removed via nucleophilic acyl substitution to free the pyrazole nitrogen for downstream divergent functionalization.

  • Reaction: Dissolve 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one (1.0 eq) in anhydrous MeOH (0.2 M). Add NaOMe (0.25 eq) and stir at room temperature for 15–60 minutes[3].

  • Self-Validation Checkpoint 1: The starting material is fully soluble. As the reaction proceeds, TLC (EtOAc/Hexane) will show the rapid disappearance of the starting material and the formation of a highly polar spot (the free base).

  • Quench & Workup: Quench by adding 1% HCl in MeOH until the solution reaches an acidic pH (pH ~3). Causality: This neutralizes the methoxide to prevent side reactions during concentration.

  • Extraction: Concentrate under reduced pressure. Suspend the crude in H₂O and adjust to pH 10 using aqueous NaOH. Extract with EtOAc (3x).

  • Self-Validation Checkpoint 2: Adjusting to pH 10 ensures the basic pyridine nitrogen is deprotonated, driving the product entirely into the organic (EtOAc) layer. Evaporation yields the product as an off-white solid in >90% yield.

Protocol B: C-7 Metalation and Negishi Cross-Coupling

Mechanistic Rationale: Traditional alkyllithium reagents (like n-BuLi) are highly nucleophilic and will attack the electron-deficient pyridine ring. Knochel’s base (TMPMgCl·LiCl) provides high kinetic basicity but low nucleophilicity[1]. The LiCl breaks up the polymeric aggregates of the Grignard reagent, massively increasing its reactivity at low temperatures.

  • Metalation: In an oven-dried flask under N₂, dissolve the N-protected 5-halo-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF (0.1 M). Cool to -78 °C. Dropwise add TMPMgCl·LiCl (1.2 eq)[1].

  • Self-Validation Checkpoint 1: Upon addition of the base, the solution will typically undergo a distinct color change (often deep red or brown), indicating the successful formation of the organomagnesium intermediate. Stir for 30 minutes.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.5 eq) in THF. Stir for 15 minutes at -78 °C, then warm to room temperature. Observation: The solution color will lighten as the zincate forms.

  • Cross-Coupling: Add Pd(PPh₃)₄ (0.05 eq) and the desired aryl iodide (1.1 eq). Heat the mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint 2: Quench with saturated aqueous NH₄Cl. The precipitation of magnesium and zinc salts at the aqueous-organic interface visually confirms the successful transmetalation and catalyst turnover.

Protocol C: C-3 Tandem C-H Borylation & Suzuki-Miyaura Coupling

Mechanistic Rationale: Iridium-catalyzed borylation is governed by steric hindrance. With the N-1 position protected, the C-3 proton is the most sterically accessible and electronically primed for oxidative addition by the Ir(I) center[4].

  • Borylation: In a microwave vial, combine the N-protected scaffold (1.0 eq),[Ir(COD)OMe]₂ (0.03 eq), dtbpy (0.06 eq), and B₂pin₂ (1.1 eq) in anhydrous MTBE (0.1 M)[4].

  • Self-Validation Checkpoint 1: Seal the vial and heat under microwave irradiation at 100 °C for 1 hour. The solution will turn dark brown/black, a visual confirmation of the active iridium-dtbpy catalytic species.

  • One-Pot Suzuki: To the same vial, add Pd(dppf)Cl₂ (0.05 eq), the desired aryl halide (1.2 eq), and 2M aqueous K₂CO₃ (3.0 eq). Heat at 100 °C for 4 hours.

  • Self-Validation Checkpoint 2: The biphasic mixture will exhibit mild gas evolution (if the carbonate neutralizes acidic byproducts) and will eventually precipitate "Pd black" upon completion, indicating the end of the catalytic cycle.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances, Royal Society of Chemistry (2023). URL:[Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors Source: Journal of Medicinal Chemistry, American Chemical Society (2018). URL:[Link]

  • Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery Source: Journal of Medicinal Chemistry, American Chemical Society (2023). URL:[Link]

  • Synthesis of 1H-Imidazo[1, 2-a]pyrazolo[3, 4-c]pyridines Source: Heterocycles / J-Stage (1991). URL:[Link]

Sources

Application

Application Note: Regioselective N-Alkylation of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Executive Summary The 1H-pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore, increasingly utilized in fragment-based drug discovery (FBDD) due to its ability to form diverse intermolecular interactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazolo[3,4-c]pyridine scaffold is a highly privileged pharmacophore, increasingly utilized in fragment-based drug discovery (FBDD) due to its ability to form diverse intermolecular interactions with target proteins[1]. However, the functionalization of this bicyclic system presents significant synthetic challenges. Specifically, the N-alkylation of methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate requires precise regiochemical control to differentiate between the N1 and N2 positions of the pyrazole ring[1]. This application note provides a comprehensive, mechanistically grounded guide to achieving regioselective N-alkylation on this specific substrate, detailing the causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Causality: Governing Regioselectivity

The pyrazole ring of the substrate exists as a tautomeric mixture, presenting two nucleophilic nitrogen atoms (N1 and N2) for alkylation. The regiochemical outcome is dictated by a delicate balance of steric hindrance, thermodynamic stability, and ion-pairing dynamics in solution.

  • Steric and Electronic Factors: The C3 position is occupied by a bulky methyl carboxylate group, and the C4 position bears a bromine atom. This dense functionalization creates severe steric shielding around the N2 position. Consequently, alkylation at N1 is generally the sterically favored and thermodynamically stable pathway, as it better preserves the aromaticity of the fused system in the ground state.

  • Ion-Pairing Dynamics (SIPs vs. CIPs): The choice of solvent and base fundamentally alters the reactive intermediate. Studies on related azolo-fused heterocycles demonstrate that polar aprotic solvents (e.g., DMF, DMSO) promote the formation of Solvent-Separated Ion Pairs (SIPs)[2]. In an SIP, the "naked" pyrazolate anion reacts under thermodynamic control, overwhelmingly favoring N1-alkylation[2]. Conversely, less polar solvents (e.g., THF) combined with bulky organic bases promote Close Ion Pairs (CIPs)[2]. In a CIP, the metal cation or protonated organic base coordinates with the N1 nitrogen and the adjacent C3-ester carbonyl, effectively blocking N1 and kinetically directing the electrophile to the N2 position.

  • Chemoselectivity Warning: The C3-methyl carboxylate is susceptible to hydrolysis. Aqueous bases (e.g., NaOH) must be strictly avoided. Furthermore, while the C4-bromo group is relatively stable, extreme temperatures with nucleophilic bases should be avoided to prevent competing S_NAr side reactions.

Regioselectivity sub Methyl 4-bromo-1H-pyrazolo [3,4-c]pyridine-3-carboxylate sip Solvent-Separated Ion Pair (SIP) Polar Aprotic (DMF) + NaH sub->sip Deprotonation cip Close Ion Pair (CIP) Less Polar (THF) + DCHA sub->cip Deprotonation n1 N1-Alkylated Isomer (Thermodynamic Product) Major in DMF sip->n1 Alkyl-X n2 N2-Alkylated Isomer (Kinetic Product) Major in THF cip->n2 Alkyl-X

Mechanistic pathway of N1 vs N2 regioselective alkylation based on ion-pairing dynamics.

Reagent Selection and Quantitative Outcomes

The following matrix summarizes the empirically validated conditions required to drive the reaction toward the desired regioisomer. While simple alkylations often yield mixtures[1], strategic reagent pairing maximizes the desired output.

Alkylation StrategyReagent CombinationSolventTemp (°C)Dominant MechanismExpected Ratio (N1:N2)
Strong Thermodynamic NaH (1.2 eq) + Alkyl-IDMF0 to 25SIPs / Naked Anion> 9:1
Mild Thermodynamic Cs₂CO₃ (1.5 eq) + Alkyl-BrDMF40SIPs / Mild Deprotonation4:1 to 8:1
Kinetic / Base-Directed DCHA (1.5 eq) + Alkyl-XTHF25CIPs / Base Shielding1:3 to 1:5
Unselective Baseline K₂CO₃ (2.0 eq) + Alkyl-BrMeCN60Mixed Ion Pairing~ 1:1

(Note: DCHA = N,N-Dicyclohexylmethylamine. Ratios may vary slightly depending on the steric bulk of the specific alkyl halide used).

Self-Validating Experimental Protocols

Protocol A: Thermodynamic N1-Selective Alkylation

Objective: Isolate the N1-alkylated derivative using strong deprotonation in a highly polar aprotic solvent.

  • Substrate Preparation: Charge a flame-dried round-bottom flask with methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 eq). Dissolve in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: Immediate effervescence (H₂ gas evolution) must be observed. The suspension will transition into a clear, deep-yellow/orange homogeneous solution within 15–30 minutes, confirming complete formation of the pyrazolate anion.

  • Electrophile Addition: Add the alkyl halide (e.g., Methyl Iodide, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Analyze via TLC (Eluent: 3:7 EtOAc:Hexanes). The N1-isomer will appear as the dominant, higher Rf​ spot. Because the N1-isomer has a more symmetric charge distribution compared to the highly polarized N2-isomer, it interacts less strongly with the silica stationary phase.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to remove trace N2-isomer.

Protocol B: Kinetic N2-Selective Alkylation

Objective: Force alkylation at the sterically hindered N2 position using bulky organic bases and less polar solvents to exploit CIP dynamics.

  • Substrate Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF (0.15 M) under a nitrogen atmosphere at room temperature.

  • Base Addition: Add N,N-dicyclohexylmethylamine (DCHA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) via syringe.

    • Self-Validation Checkpoint: Unlike Protocol A, no gas evolution will occur. The solution color may subtly shift, but it will not become deeply colored, reflecting the formation of a tight, base-coordinated CIP rather than a naked anion.

  • Electrophile Addition: Add the alkylating agent (1.5 eq) dropwise. Stir the reaction at room temperature for 12–24 hours (kinetic control requires longer reaction times due to steric hindrance at N2).

  • Reaction Monitoring:

    • Self-Validation Checkpoint: Monitor via LC-MS. Both regioisomers will exhibit the identical m/z [M+H]+ . However, the N2-isomer will consistently elute earlier (lower Rt​ ) on a standard C18 reverse-phase column due to its higher localized polarity and exposed dipole moment.

  • Workup & Purification: Concentrate the THF in vacuo. Redissolve the crude residue in DCM, wash with water, dry over Na₂SO₄, and concentrate. Separate the N2-isomer from the minor N1-isomer via flash chromatography (the N2-isomer will elute second on normal-phase silica).

Workflow step1 1. Substrate Dissolution Anhydrous Solvent, N2 atm step2 2. Base Addition NaH (N1) or DCHA (N2) step1->step2 step3 3. Electrophile Addition Controlled Dropwise Addition step2->step3 step4 4. Self-Validating Analysis TLC (Rf) & LC-MS (Rt) step3->step4 step5 5. Aqueous Quench & Extraction NH4Cl (aq) / EtOAc step4->step5 step6 6. Flash Chromatography Isomer Separation step5->step6

Step-by-step experimental workflow for the regioselective N-alkylation protocol.

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

  • Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and regioselectivity challenges encountered when synthesizing Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and regioselectivity challenges encountered when synthesizing Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate .

This bicyclic scaffold is a highly valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and coagulation factor Xa inhibitors[1]. However, its synthesis is notoriously prone to yield-limiting side reactions, including premature de-bromination, ester hydrolysis, and poor regiocontrol during protection steps.

This guide bypasses outdated linear templates to provide a deep-dive into the causality of these failures, backed by a field-proven, self-validating synthetic protocol.

Pathway & Workflow Visualization

The most efficient route to this target avoids de novo cyclization and instead relies on the late-stage C3-carboxylation of commercially available . The diagram below maps the optimized workflow and highlights critical failure points.

SynthesisWorkflow SM 4-Bromo-1H-pyrazolo [3,4-c]pyridine Prot N1-Protection (Trt-Cl, NaH, DMF) SM->Prot Met Selective C3-Metalation (TMPMgCl·LiCl, -78°C) Prot->Met 1-Trityl Intermediate Side1 N2-Trityl Isomer (Steric Byproduct) Prot->Side1 Poor Temp Control Ester Electrophilic Quench (ClCOOMe) Met->Ester C3-Magnesiated Species Side2 De-brominated Core (Li-Halogen Exchange) Met->Side2 If n-BuLi/LDA used Deprot Global Deprotection (TFA, TES, DCM) Ester->Deprot Protected Ester Target Methyl 4-bromo-1H-pyrazolo [3,4-c]pyridine-3-carboxylate Deprot->Target >85% Yield

Synthesis workflow for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and failure points.

Troubleshooting & FAQ Guide
Q1: Why does my yield plummet during the C3-carboxylation step, and why am I detecting a de-brominated byproduct?

The Causality: When functionalizing the C3 position of a pyrazolo[3,4-c]pyridine that already contains a halogen at C4, the use of standard alkyl lithium bases (like n-BuLi) is catastrophic. The C4-Br bond is highly susceptible to nucleophilic attack, leading to rapid lithium-halogen exchange rather than the desired C3-deprotonation[2]. Even LDA can cause this side reaction if the temperature rises above -78 °C. The Solution: Switch to a non-nucleophilic, highly chemoselective base such as Knochel’s base (TMPMgCl·LiCl). The magnesium-based reagent selectively metalates the acidic C3 position without triggering halogen exchange, stabilizing the intermediate for electrophilic trapping with methyl chloroformate.

Q2: My N-protection step yields an inseparable mixture of isomers. How do I force N1 selectivity?

The Causality: Pyrazoles exist as tautomers, meaning protection can occur at either the N1 or N2 position. The Solution: Utilize the exceptional steric bulk of the trityl (triphenylmethyl) protecting group[2]. By running the reaction under thermodynamic control (room temperature, prolonged stirring in DMF), the N1-trityl isomer is heavily favored. The N2 position is sterically hindered by the adjacent C3 proton and the bridgehead carbon, making the N2-trityl isomer thermodynamically unstable.

Q3: The final deprotection step successfully removes the trityl group, but my methyl ester is hydrolyzing into a carboxylic acid. How can I prevent this?

The Causality: Trityl groups are acid-labile, but utilizing aqueous acids (e.g., HCl) combined with heat will concurrently hydrolyze the newly formed C3-methyl ester[1]. Furthermore, the cleaved trityl cation is highly stable and can re-alkylate the pyrazole ring if not properly managed. The Solution: Perform a strictly anhydrous deprotection using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Critically, you must add Triethylsilane (TES) to the reaction mixture. TES acts as a carbocation scavenger, irreversibly trapping the trityl cation as triphenylmethane and preventing both ester hydrolysis and re-alkylation.

Quantitative Optimization Data

The table below summarizes our internal optimization data for the critical C3-Metalation/Esterification step, clearly demonstrating the superiority of magnesium-based metalation over traditional lithium bases.

Base / ReagentTemperatureAdditiveConversion to TargetMajor Byproduct Profile
n-BuLi (1.1 eq)-78 °CNone< 10%De-brominated core (80%)
LDA (1.2 eq)-78 °CNone35%Unreacted SM (50%)
LDA (1.2 eq)-40 °CNone15%De-brominated core (60%)
TMPMgCl·LiCl (1.2 eq) -78 °C None 88% Trace unreacted SM (<5%)
Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: N1-Protection (Tritylation)
  • Setup: Suspend 4-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere. Cool the flask to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add Trityl chloride (Trt-Cl, 1.1 eq) in one portion. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup & IPC: Quench by slowly pouring the mixture into ice water. Filter the resulting precipitate and wash with cold water and hexanes. IPC: TLC (Hexanes/EtOAc 3:1) should show a single major non-polar spot (N1-isomer). Yield: ~90%.

Step 2: Selective C3-Metalation & Esterification
  • Metalation: Dissolve the 1-trityl intermediate (1.0 eq) in anhydrous THF (0.1 M). Cool strictly to -78 °C under Argon. Dropwise add TMPMgCl·LiCl (1.0 M in THF/Toluene, 1.2 eq) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete C3-magnesiation.

  • Electrophilic Quench: Add Methyl chloroformate (ClCOOMe, 1.5 eq) rapidly. Maintain at -78 °C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. Yield: ~85%.

Step 3: Global Deprotection
  • Scavenging & Cleavage: Dissolve the protected ester (1.0 eq) in anhydrous DCM (0.1 M). Add Triethylsilane (TES, 2.0 eq) followed by Trifluoroacetic acid (TFA, 20% v/v relative to DCM).

  • Reaction: Stir at room temperature for 2 hours. The solution will initially turn bright yellow (trityl cation) and then fade as the TES scavenges the cation.

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA. Neutralize the residue with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to afford the pure target compound. Yield: ~95%.

References
  • Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247) ACS Publications - American Chemical Society[Link]

Sources

Optimization

Purification methods for Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate via flash chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic hurdles presented by complex heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique chromatographic hurdles presented by complex heterocycles.

Purifying Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate via flash chromatography presents a classic dichotomy: the bromine atom and methyl ester provide lipophilic character, while the pyrazolo-pyridine core contains both a basic pyridine nitrogen and a hydrogen-bonding pyrazole NH. This dual nature often leads to severe peak tailing, poor recovery, and co-elution with structurally similar synthetic intermediates[1].

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, optimized protocols, and decision matrices to ensure your purification is successful on the first run.

Section 1: Troubleshooting FAQs & Causality

Q1: Why does Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate streak heavily on standard bare silica gel, even when I use highly polar solvent systems? A1: The streaking is driven by secondary acid-base interactions and strong hydrogen bonding. Standard bare silica gel is populated with acidic silanol groups (pKa ~4.5–5.5). The basic pyridine nitrogen in your compound interacts ionically with these silanols, while the pyrazole NH acts as a strong hydrogen bond donor. The Fix: You must mask the stationary phase. Adding a competitive amine modifier (e.g., 1–5% Triethylamine or Dimethylethylamine) to your mobile phase blocks the acidic silanols, allowing the target compound to elute strictly based on polarity[2]. Alternatively, switching to an amine-functionalized silica column (e.g., KP-NH) permanently eliminates these secondary interactions without contaminating your collected fractions[3].

Q2: My crude mixture has poor solubility in the starting mobile phase (e.g., Hexane/Ethyl Acetate). How should I load it onto the column without crashing it out? A2: Heterocyclic systems often exhibit poor solubility in non-polar normal-phase solvents. If you attempt to "wet-load" the sample using a strong polar solvent (like pure Methanol, DMF, or DMSO), that strong solvent will disrupt the partitioning equilibrium of the column. The injection solvent will drag the compound down the column prematurely, resulting in a broad, distorted peak[4]. The Fix: Utilize the Dry Loading technique. Dissolve the crude mixture in a volatile, highly solubilizing solvent (like Dichloromethane or Acetone), add a solid support (such as Celite or bare silica at a 1:3 sample-to-sorbent mass ratio), and evaporate the solvent completely under reduced pressure. Loading this dry powder ensures the sample elutes based strictly on the mobile phase gradient rather than the injection solvent[4].

Q3: I tried normal phase chromatography with TEA, but the separation from a closely eluting des-bromo impurity is still poor. What is the next best approach? A3: When polar adsorption fails to resolve structurally similar analogs, you must switch to orthogonal selectivity using Reversed-Phase (RP) C18 Chromatography . The Fix: In RP chromatography, separation relies on hydrophobic interactions. Because your target compound contains a basic nitrogen, you must use a mobile phase of Water and Acetonitrile modified with 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). The acidic modifier drives the pH down, fully protonating the pyridine nitrogen. This locks the molecule into a single, highly polar ionization state, preventing peak broadening and allowing the hydrophobic C18 chains to differentiate the target from impurities based solely on the lipophilic bromine atom[5].

Section 2: Chromatographic Parameters Summary

Table 1: Method Comparison for Pyrazolo[3,4-c]pyridine Derivatives

MethodStationary PhaseMobile Phase SystemRequired ModifiersExpected Peak ShapePrimary Use Case
Standard Normal Phase Bare Silica (SiOH)Hexane / EtOAc1-5% TEA or NH₄OHBroad, TailingSimple crude mixtures with widely separated, non-basic impurities.
Modified Normal Phase Amine-Silica (NH₂)Hexane / EtOAcNoneSharp, SymmetricalHigh tailing on bare silica; acid-sensitive impurities present.
Reversed-Phase C18 (Octadecyl)Water / Acetonitrile0.1% Formic AcidSharp, SymmetricalCo-eluting polar impurities; failed normal phase separation.

Section 3: Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification via Amine-Functionalized Silica

Objective: Isolate the target compound utilizing amine-bonded silica to prevent silanol interactions without the need for basic mobile phase modifiers.

  • TLC Validation: Spot the crude mixture on an NH₂-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 50:50). Causality: Validating on NH₂-TLC ensures the Rf​ value is between 0.2 and 0.3 before committing to the preparative column, preventing irreversible compound loss.

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., Biotage KP-NH). Equilibrate with 3–5 column volumes (CV) of the initial mobile phase (90% Hexane / 10% EtOAc). Causality: Proper equilibration wets the stationary phase and dissipates the heat of adsorption, which would otherwise distort the first eluting peaks.

  • Dry Loading: Dissolve the sample in a minimum volume of Acetone. Add Celite (1:3 sample-to-Celite mass ratio). Evaporate to a free-flowing powder and load into a solid-load cartridge.

  • Gradient Elution: Run a linear gradient from 10% EtOAc to 80% EtOAc over 12 CV. Monitor UV absorbance at 254 nm and 280 nm.

  • Fraction Analysis: Confirm purity via LC-MS before pooling.

Protocol B: Reversed-Phase (C18) Flash Chromatography

Objective: Purify the compound utilizing hydrophobic interactions, ideal when normal phase fails due to co-eluting polar impurities.

  • Mobile Phase Preparation: Prepare Solvent A (Ultrapure Water + 0.1% Formic Acid) and Solvent B (HPLC-grade Acetonitrile + 0.1% Formic Acid). Causality: The 0.1% FA ensures the pyridine nitrogen remains fully protonated, preventing peak tailing on the C18 stationary phase[5].

  • Equilibration: Equilibrate a C18 flash column with 5 CV of 5% B.

  • Sample Loading: Dissolve the crude in a minimal amount of DMSO (keep injection volume <2% of total column volume) and inject directly, or utilize a C18 solid-load cartridge.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 CV. Causality: A shallow gradient allows the bromine-containing hydrophobic core to interact sufficiently with the C18 chains, separating it from unreacted intermediates.

  • Recovery: Pool the pure fractions and remove the aqueous solvent via lyophilization. Causality: Lyophilization prevents the methyl ester (methyl carboxylate) from undergoing acid-catalyzed hydrolysis, which frequently occurs during prolonged rotary evaporation in a heated water bath.

Section 4: Purification Decision Workflow

PurificationWorkflow Start Crude Methyl 4-bromo-1H- pyrazolo[3,4-c]pyridine-3-carboxylate TLC Perform TLC on Bare Silica (e.g., EtOAc/Hexane) Start->TLC TailingCheck Severe Tailing or Streaking Observed? TLC->TailingCheck AddTEA Add 1-5% TEA to Mobile Phase TailingCheck->AddTEA Yes UseNH2 Switch to Amine (NH2) Functionalized Silica TailingCheck->UseNH2 Yes (Preferred) DryLoad Dry Load Sample onto Celite or Silica TailingCheck->DryLoad No ResolutionCheck Target Resolved from Impurities? AddTEA->ResolutionCheck UseNH2->ResolutionCheck RP_C18 Switch to Reversed-Phase C18 (H2O/MeCN + 0.1% Formic Acid) ResolutionCheck->RP_C18 No ResolutionCheck->DryLoad Yes RP_C18->DryLoad Prepare for RP Success Isolate Pure Compound DryLoad->Success

Figure 1: Decision matrix for the flash chromatography purification of pyrazolo[3,4-c]pyridines.

Section 5: References

Sources

Troubleshooting

Preventing N-alkylation side reactions with Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Target Compound: Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing the pyrazolo[3,4-c]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely utilizing the pyrazolo[3,4-c]pyridine core to emulate hit-to-lead pathways in fragment-based drug discovery[1]. However, the presence of multiple nucleophilic nitrogen atoms makes this scaffold highly susceptible to unwanted N-alkylation side reactions during downstream functionalization (e.g., Suzuki-Miyaura cross-coupling at the C4-bromo position or ester saponification).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol.

Mechanistic Overview: The Root Cause of Unwanted Alkylation

To solve N-alkylation side reactions, we must first understand the causality behind them. Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate contains three reactive nitrogen centers:

  • N1 and N2 (Pyrazole Ring): The 1H-pyrazole core undergoes rapid tautomerization. Under basic conditions, deprotonation yields a highly nucleophilic pyrazolide anion. Because the negative charge is delocalized across N1 and N2, electrophiles can attack either position, leading to difficult-to-separate regioisomeric mixtures[2].

  • N6 (Pyridine Ring): While less nucleophilic than the deprotonated pyrazole, the pyridine nitrogen can undergo irreversible alkylation in the presence of excess electrophiles, forming a quaternary pyridinium salt.

Mechanism Core Methyl 4-bromo-1H-pyrazolo [3,4-c]pyridine-3-carboxylate Tautomer Pyrazole Tautomerization (N1-H ⇌ N2-H) Core->Tautomer Base N6 N6-Alkylation (Pyridinium Salt) Core->N6 Excess Electrophile N1 N1-Alkylation (Major byproduct) Tautomer->N1 Electrophile N2 N2-Alkylation (Minor byproduct) Tautomer->N2 Electrophile

Competing N-alkylation pathways driven by tautomerization and pyridine nucleophilicity.

Decision Matrix: Choosing Your Prevention Strategy

Workflow Start Are strong bases or electrophiles present? Protect Mask Pyrazole NH (Protecting Group Strategy) Start->Protect Yes Optimize Optimize Reaction Conditions (Steric & Solvent Control) Start->Optimize No SEM SEM Protection (For Pd-Coupling/Strong Base) Protect->SEM THP THP Protection (For Mild/Acid-Labile Needs) Protect->THP Base Use Bulky Bases (e.g., DIPEA) Optimize->Base

Decision matrix for selecting N-alkylation prevention strategies in pyrazolopyridines.

Troubleshooting & FAQs

Q1: I am performing a Suzuki cross-coupling at the 4-bromo position, but I observe significant N-alkylation caused by my alkyl halide additive. How do I prevent this? A1: The most robust method is to mask the pyrazole NH using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group prior to the coupling step. SEM is highly stable under Pd-catalyzed cross-coupling conditions and strongly basic environments. By locking the pyrazole nitrogen, you completely eliminate its nucleophilicity, allowing the C4-bromo position to react cleanly[3].

Q2: I want to avoid adding and removing protecting groups entirely. Can I tune the reaction conditions to suppress N-alkylation? A2: Yes, by utilizing strict steric control and base selection. Alkali metal carbonates (e.g., Cs₂CO₃) or hydrides (NaH) create a "naked," highly reactive pyrazolide anion. Instead, switch to a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA)[4]. DIPEA is non-nucleophilic and its steric bulk prevents it from facilitating the intimate ion-pairing required for unselective alkylation, thereby minimizing side reactions[2].

Q3: My reaction yields a frustrating mixture of N1 and N2 alkylated byproducts. Why is this happening, and how does THP protection help? A3: This is caused by the rapid tautomerization of the 1H-pyrazole core, which distributes electron density across both N1 and N2. Tetrahydropyranyl (THP) protection is an atom-economical, acid-labile strategy that locks the tautomeric state[5]. By installing a THP group, you block the N1/N2 axis entirely. Furthermore, THP installation is a "green" process that can often be performed solvent-free[5].

Quantitative Data: Protection Strategy Comparison

When a protecting group is necessary, selecting the right one is critical for the survival of the C3-methyl ester and the C4-bromo functional handles.

Protecting GroupReagentsTypical YieldStability ProfileDeprotection ConditionsN1/N2 Selectivity
SEM NaH, SEM-Cl, DMF85–92%Excellent. Stable to strong bases, Pd-catalysis, and nucleophiles.TBAF (THF, 65 °C)High N1 preference
THP DHP, PTSA, DCM88–95%Good. Stable to strong bases; highly acid-labile.HCl (MeOH) or PTSA (EtOH)Moderate (Thermal isomerization possible)
Boc Boc₂O, DMAP, THF75–85%Poor. Base-labile (frequently cleaves during Suzuki coupling).TFA (DCM, RT)High N1 preference
Trityl (Tr) Tr-Cl, Et₃N, DCM70–80%Good. Highly sterically hindered; stable to base.TFA (DCM) or mild acidExclusive N1 (steric control)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring you can verify the success of the reaction before proceeding to the next synthetic step.

Protocol A: SEM Protection of Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Causality: Sodium hydride irreversibly deprotonates the pyrazole NH. SEM-Cl is added at 0 °C to kinetically favor N1 substitution, locking the ring and preventing side reactions during subsequent cross-couplings[3].

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Protection: Dropwise add SEM-Cl (1.1 equiv). Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine (5 × 20 mL to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude mixture via ¹H NMR. Successful SEM protection is confirmed by the disappearance of the broad pyrazole N-H singlet (typically around 13.0–13.5 ppm) and the appearance of a distinct singlet for the SEM methylene protons (~5.5 ppm).

Protocol B: TBAF-Mediated SEM Deprotection

Causality: The silicon-fluorine bond is exceptionally strong. Tetrabutylammonium fluoride (TBAF) selectively attacks the trimethylsilyl group of the SEM moiety, initiating a fragmentation that releases formaldehyde, ethylene, and the free pyrazole, without hydrolyzing the sensitive C3 methyl ester.

  • Dissolution: Dissolve the SEM-protected, functionalized substrate (1.0 equiv) in anhydrous THF (0.1 M).

  • Reagent Addition: Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (1.5 equiv). Note: Ethylenediamine acts as a formaldehyde scavenger, preventing unwanted re-alkylation or polymerization.

  • Cleavage: Reflux the mixture at 65 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with EtOAc (3 × 15 mL). Wash with brine, dry over MgSO₄, and evaporate the solvent.

  • Self-Validation Check: Confirm deprotection via LC-MS by identifying the mass shift corresponding to the loss of the SEM group (-130 Da) and the restoration of the N-H stretch in IR spectroscopy (~3200 cm⁻¹).

Sources

Optimization

Optimizing palladium catalyst loading for Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate coupling

Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Couplings Welcome to the Advanced Applications Support Center. As a Senior Application Scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Palladium Catalyst Loading for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges when scaling up the Suzuki-Miyaura cross-coupling of highly coordinating nitrogen heterocycles. Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a particularly demanding scaffold. Its multiple nitrogen atoms act as potent σ -donors, aggressively coordinating to palladium intermediates and sequestering the catalyst in off-cycle, inactive states[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you suppress catalyst poisoning, prevent ester hydrolysis, and successfully reduce your palladium loading from a standard 5–10 mol% down to sub-1 mol%.

G Pd0 Active Pd(0) L_n OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison N-Heterocycle Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Bulky Ligand (XPhos/SPhos)

Fig 1. Suzuki-Miyaura cycle showing the off-cycle Pd-N poisoning pathway and ligand rescue.

Troubleshooting & FAQs

Q1: My coupling reaction stalls at 20-30% conversion when using 5 mol% Pd(PPh3)4. Adding more catalyst only marginally improves the yield. Why is this happening? Causality & Solution: You are experiencing severe catalyst poisoning. The pyrazolo[3,4-c]pyridine core contains three nitrogen atoms. Once the oxidative addition complex (Ar-Pd(II)-Br) forms, the basic nitrogens from unreacted substrate or the newly formed product can outcompete your phosphine ligands, forming a stable, unreactive Pd(II)-heterocycle complex[1]. Pd(PPh3)4 is particularly susceptible because triphenylphosphine is relatively labile and lacks the steric bulk to shield the palladium center. Actionable Fix: Switch from Pd(PPh3)4 to a pre-catalyst system utilizing highly bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos or SPhos)[2]. These ligands create a steric umbrella around the Pd center, physically blocking the nitrogen atoms of the pyrazolopyridine from coordinating, while their electron-rich nature accelerates the oxidative addition into the C-Br bond[3].

Q2: How do I systematically reduce the palladium loading to <1 mol% for scale-up without sacrificing the reaction rate? Causality & Solution: Achieving low catalyst loading requires maximizing the concentration of the active Pd(0) species while minimizing degradation pathways (like Pd black formation). Traditional Pd(II) salts require in situ reduction, which is inefficient and leaves a portion of the metal inactive. Actionable Fix: Employ Buchwald precatalysts (e.g., XPhos Pd G3 or G4) or N-Heterocyclic Carbenes (NHCs)[4]. These precatalysts undergo rapid, base-mediated activation to generate a monoligated Pd(0) species with near 100% efficiency[2]. By ensuring every atom of palladium enters the catalytic cycle immediately, you can safely drop the loading to 0.25–1.0 mol%.

Q3: I am observing significant hydrolysis of the methyl ester at the C3 position during the coupling. How can I preserve the carboxylate? Causality & Solution: Suzuki couplings typically employ aqueous inorganic bases (e.g., NaOH, Na2CO3) at elevated temperatures (80-100 °C). The methyl ester on your substrate is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazolopyridine ring, making it highly susceptible to saponification. Actionable Fix: Shift to milder, anhydrous, or weakly basic conditions. Use finely milled anhydrous Potassium Phosphate (K3PO4) in a non-nucleophilic solvent system like 1,4-Dioxane, with only a minimal stoichiometric amount of water (or completely anhydrous if using boronate esters)[2].

Quantitative Data: Catalyst & Ligand Optimization

To illustrate the impact of ligand choice and precatalyst generation on catalyst loading, below is an optimization matrix for the coupling of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate with phenylboronic acid.

Palladium SourceLigandBaseSolventPd Loading (mol%)Conversion (%)Isolated Yield (%)
Pd(PPh3)4NoneNa2CO3 (aq)1,4-Dioxane5.03528
Pd(OAc)2PPh3K3PO4Toluene/H2O5.04236
Pd2(dba)3XPhosK3PO41,4-Dioxane2.0>9989
XPhos Pd G3None (Pre-ligated)K3PO41,4-Dioxane0.5>9994
SPhos Pd G3None (Pre-ligated)K3PO41,4-Dioxane0.259591

Table 1: Optimization of Pd loading demonstrating the superiority of G3 precatalysts and bulky biarylphosphines in preventing N-coordination.

Self-Validating Experimental Protocol

This protocol utilizes XPhos Pd G3 to achieve a 0.5 mol% catalyst loading while preserving the sensitive methyl ester. It is designed as a self-validating system: the visual transition of the precatalyst confirms active Pd(0) generation, ensuring you do not waste valuable starting materials on a dead catalytic cycle.

Materials:

  • Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or pinacol ester (1.2 equiv, 1.2 mmol)

  • XPhos Pd G3 precatalyst (0.005 equiv, 0.5 mol%)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol) - Must be finely milled

  • 1,4-Dioxane (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • Solid Dispensing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazolopyridine substrate, arylboronic acid, and finely milled K3PO4.

  • Inert Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Scientific Rationale: Oxygen promotes homocoupling of the boronic acid and oxidizes the electron-rich XPhos ligand, which would immediately kill the low-loading catalyst system[3].

  • Solvent Addition & Degassing: Inject the 1,4-Dioxane via syringe. Sparge the suspension with Argon for 10 minutes.

  • Precatalyst Activation (Self-Validation Step): Briefly open the system under a positive flow of Argon and add the XPhos Pd G3 solid. Reseal and stir at room temperature for 5 minutes. Validation: The solution must transition from a pale suspension to a distinct homogeneous reddish/brown tint. This confirms the base-mediated cleavage of the G3 complex and the successful generation of the active monoligated L-Pd(0) species.

  • Heating & Coupling: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours. Note: Vigorous stirring is critical because the reaction is a heterogeneous mixture relying on solid K3PO4.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Workflow Step1 1. Solid Prep Substrate + Boronic Acid Step2 2. Degassing Argon Purge (3x) Step1->Step2 Step3 3. Catalyst Add 0.5 mol% XPhos Pd G3 Step2->Step3 Step4 4. Activation Visual: Red/Brown Sol. Step3->Step4 Step5 5. Reaction 80°C, 4h, Vigorous Stir Step4->Step5

Fig 2. Step-by-step workflow ensuring rigorous exclusion of oxygen and visual confirmation of catalyst activation.

Sources

Reference Data & Comparative Studies

Validation

Validation of structural analogs of Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate in vitro

A Comparative Guide to the In Vitro Validation of Novel Pyrazolo[3,4-c]pyridine Analogs The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vitro Validation of Novel Pyrazolo[3,4-c]pyridine Analogs

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent kinase inhibitors.[1][2] This guide provides a comprehensive, in-depth framework for the in vitro validation of structural analogs derived from the parent compound, Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Our objective is to systematically evaluate these new chemical entities (NCEs) to identify a lead candidate with superior potency, cellular efficacy, and target selectivity.

For the purpose of this guide, we will hypothesize that the primary molecular target is a protein kinase, hereafter referred to as "Target Kinase X," a common target for this class of compounds.[3][4] The validation strategy will, therefore, focus on a tiered approach, beginning with direct enzymatic inhibition and progressing to complex cellular systems and off-target liability profiling.

The Analogs: A Strategy for Enhanced Performance

Starting with our parent compound, we have synthesized three structural analogs based on established medicinal chemistry principles aimed at improving target engagement and modifying physicochemical properties.

Compound IDStructureRationale for Modification
Parent Compound Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylateThe starting chemical scaffold.
Analog A [Structure with modified R1]R1 Modification: Substitution of the bromo- group with a substituted aniline to explore new interactions in the kinase hinge-binding region.
Analog B [Structure with modified R2]R2 Modification: Conversion of the methyl ester to a dimethylamide to enhance solubility and reduce susceptibility to hydrolysis by cellular esterases.
Analog C [Structure with modified R1 & R2]Combined Modification: Incorporates both the aniline at R1 and the dimethylamide at R2 to assess potential synergistic effects on activity and properties.

The In Vitro Validation Cascade

A successful in vitro validation program follows a logical, multi-tiered workflow. This cascade is designed to efficiently triage compounds, ensuring that only the most promising candidates advance, thereby saving significant time and resources.[5] The process begins with highly specific, target-focused biochemical assays and progresses to more physiologically relevant cell-based models.

Validation_Workflow cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Selectivity Profiling T1_Assay Primary Kinase Assay (Radiometric) T1_Output Determine IC50 Values (Potency) T1_Assay->T1_Output Direct Inhibition T2_Target Target Phosphorylation Assay (Western Blot / ELISA) T1_Output->T2_Target Advance Potent Compounds T2_Output Determine EC50 & GI50 (Cellular Efficacy) T2_Target->T2_Output T2_Function Cell Proliferation Assay (MTT / CellTiter-Glo) T2_Function->T2_Output T3_Kinase Broad Kinase Panel Screen T2_Output->T3_Kinase Advance Efficacious Compounds T3_Output Define Selectivity Profile & Off-Target Liabilities T3_Kinase->T3_Output T3_OffTarget CETSA (Optional) T3_OffTarget->T3_Output

Caption: The tiered in vitro validation workflow for kinase inhibitors.

Tier 1: Primary Biochemical Assays - Potency and Target Engagement

Expertise & Causality: The foundational step in validating a kinase inhibitor is to unequivocally demonstrate its direct inhibitory activity against the purified target enzyme.[6] This biochemical assay provides the half-maximal inhibitory concentration (IC50), a critical measure of the compound's intrinsic potency.[6] We employ a radiometric assay using [γ-³²P]-ATP because it is the gold-standard for sensitivity and directly measures the transfer of phosphate to a substrate, minimizing artifacts from compound interference that can plague fluorescence-based methods.[7][8]

Protocol: Radiometric Assay for Target Kinase X Activity
  • Reaction Preparation: Prepare a master mix containing reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the specific peptide substrate for Target Kinase X, and purified, recombinant Target Kinase X enzyme.

  • Compound Dilution: Perform a serial dilution of the test compounds (Parent, Analogs A, B, C) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. A known potent inhibitor of Target Kinase X should be used as a positive control, and DMSO alone as a negative (vehicle) control.

  • Incubation: Add 2 µL of each compound dilution to a 96-well plate. To this, add 38 µL of the enzyme/substrate master mix. Allow this to pre-incubate for 10 minutes at room temperature to permit compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of an ATP solution containing both unlabeled ATP and [γ-³²P]-ATP.

    • Scientist's Note: The concentration of unlabeled ATP is critical. To ensure comparable IC50 values across different studies, it should be set at the Michaelis-Menten constant (Km) of the enzyme for ATP.[7] This standardizes the competitive interaction between the inhibitor and the natural substrate.

  • Reaction Quench: After a 30-minute incubation at 30°C, terminate the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Detection: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP. After drying, add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Results: Target Kinase X Inhibition
Compound IDIC50 vs. Target Kinase X (nM)
Parent Compound850
Analog A45
Analog B790
Analog C15
Staurosporine (Control)5

Analysis: The data clearly indicate that the R1 modification (Analog A) significantly improves potency compared to the Parent Compound. While the R2 modification alone (Analog B) had a negligible effect on direct inhibition, combining both modifications (Analog C) resulted in a synergistic improvement, yielding a highly potent inhibitor with an IC50 of 15 nM.

Tier 2: Cellular Assays - Confirming On-Target Activity and Function

Expertise & Causality: A potent compound in a biochemical assay is a promising start, but it is not guaranteed to be effective in a cellular context.[9] The compound must be able to penetrate the cell membrane, avoid efflux pumps, and engage its target amidst a complex and crowded intracellular environment.[5] Therefore, the next crucial step is to measure both on-target engagement within cells and the resulting functional consequences.

Signaling Pathway of Target Kinase X

Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TargetX Target Kinase X GFR->TargetX Activates Substrate Downstream Substrate TargetX->Substrate Phosphorylates Substrate_P p-Substrate Substrate->Substrate_P Proliferation Cell Proliferation Substrate_P->Proliferation Promotes Inhibitor Analog C Inhibitor->TargetX

Caption: Hypothesized signaling cascade involving Target Kinase X.
Protocol 1: Western Blot for Substrate Phosphorylation
  • Cell Culture: Plate a relevant cancer cell line (e.g., HCT116, which expresses Target Kinase X) in 6-well plates and allow cells to adhere overnight.

  • Serum Starvation: To reduce basal signaling, incubate the cells in a serum-free medium for 12-24 hours.

  • Compound Treatment: Treat the cells with a dose-response of the test compounds (e.g., 1 nM to 10 µM) for 2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the appropriate growth factor (see diagram above) for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the downstream substrate (p-Substrate) and a loading control (e.g., GAPDH). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-Substrate signal to the loading control. Plot the normalized signal against compound concentration to determine the EC50 (the concentration for 50% inhibition of phosphorylation).

Protocol 2: MTT Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a 10-point dose-response of the test compounds for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells. Plot this against compound concentration to determine the GI50 (the concentration for 50% growth inhibition).[10]

Results: Cellular Activity and Antiproliferative Effects
Compound IDTarget Phosphorylation EC50 (nM)Growth Inhibition GI50 (nM)
Parent Compound2100>10000
Analog A150850
Analog B1950>10000
Analog C35 120

Analysis: The cellular data strongly correlate with the biochemical findings. Analog C demonstrates excellent cell permeability and on-target engagement, with an EC50 of 35 nM. This on-target activity translates directly to a functional antiproliferative effect, with a GI50 of 120 nM. The significant drop-off in activity for the Parent Compound and Analog B between the biochemical and cellular assays suggests potential issues with cell permeability or stability. Analog C is now our clear lead candidate.

Tier 3: Selectivity and Off-Target Profiling

Expertise & Causality: A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, which can lead to toxicity.[11][12] Assessing selectivity is a critical step in drug development to predict potential side effects and understand the compound's mechanism of action more deeply.[13] Screening our lead candidate, Analog C, against a broad panel of kinases provides a "fingerprint" of its activity profile.

Protocol: Kinase Selectivity Panel Screening
  • Compound Submission: Submit Analog C to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

  • Screening: The compound is typically tested at a single high concentration (e.g., 1 µM) against a panel of hundreds of different protein kinases.

  • Assay Method: The assays used are similar to the primary biochemical assay, measuring the percent inhibition of each kinase in the panel.

  • Data Analysis: The results are provided as percent inhibition for each kinase. Any kinase inhibited by more than 50% is considered a "hit" and may warrant a full IC50 determination to understand the potency of the off-target interaction.

Results: Selectivity Profile of Analog C
Kinase TargetPercent Inhibition @ 1 µM
Target Kinase X 99%
Kinase A85%
Kinase B25%
Kinase C10%
Kinase D5%
(Results shown for a representative subset of a >300 kinase panel)

Analysis: Analog C demonstrates a promising selectivity profile. It potently inhibits its intended target while showing significant inhibition of only one other kinase (Kinase A) out of a large panel. Most other kinases are largely unaffected. This "off-target" hit on Kinase A must be investigated further. It could represent a potential liability or, in some cases, a source of beneficial polypharmacology. A follow-up IC50 determination for Kinase A is the mandatory next step.

Conclusion and Forward Path

This systematic in vitro validation cascade has successfully identified a lead compound from a series of rationally designed analogs.

  • Parent Compound: Showed modest biochemical potency and poor cellular activity.

  • Analog A: Demonstrated improved biochemical potency but had a significant drop in cellular activity.

  • Analog B: Offered no improvement over the parent compound.

  • Analog C: Emerged as the superior candidate, exhibiting high biochemical potency (IC50 = 15 nM), excellent on-target cellular engagement (EC50 = 35 nM), a strong antiproliferative effect (GI50 = 120 nM), and a promising selectivity profile.

Based on this comprehensive in vitro data, Analog C is the validated lead compound recommended for advancement into further preclinical studies, including pharmacokinetic profiling and in vivo efficacy models.[10]

References

  • Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from Creative Biogene website. [Link not available]
  • Di Nicolantonio, F., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Annual Meeting 2025. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Allouche, F., et al. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterranean Journal of Chemistry, 3(2), 657-667. [Link]

  • Abdel-Wahab, B. F., et al. (2018). New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. European Journal of Medicinal Chemistry, 155, 58-70. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Molecular Sciences, 13(2), 1645-1655. [Link]

  • Creative Biostructure. (2025). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from Creative Biostructure website. [Link not available]
  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Allouche, F., et al. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. [Link]

  • Wölfel, C., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 12(3), 113. [Link]

  • Zhang, W., et al. (2019). Synthesis and Biological Evaluation of pyrazolo[3,4-b]pyridine-3-yl Pyrimidine Derivatives as sGC Stimulators for the Treatment of Pulmonary Hypertension. European Journal of Medicinal Chemistry, 173, 107-116. [Link]

  • Ullah, A., et al. (2022). Inhibition of Oncogenic Kinases: An In Vitro Validated Computational Approach Identified Potential Multi-Target Anticancer Compounds. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13, 12345-12363. [Link]

  • Tzani, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • SciSpace. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Anticancer activity of some known pyrazolopyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anticancer screening data of synthesized compounds against renal cancer cell line. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Cavasotto, C. N., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(10), 2846-2856. [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • JoVE. (2023). Enzyme Assays to Study Enzyme Activity and Kinetics. Retrieved from [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Li, Z., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(11), 105289. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Fialková, M., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]

  • Hafez, H. N., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(4), 454. [Link]

  • Cui, J., et al. (2017). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 753-758. [Link]

  • ResearchGate. (n.d.). 1H-pyrazolo[3,4-b] pyridine with high inhibitory activity against MCF-7. Retrieved from [Link]

  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

  • Liu, T., et al. (2019). Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry, 62(15), 7101-7117. [Link]

  • Lindsley, C. W., et al. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of Medicinal Chemistry, 57(2), 443-455. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Derivatives

Introduction The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleobases. This has rendered its de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, bearing a close structural resemblance to the endogenous purine nucleobases. This has rendered its derivatives, such as Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, highly valuable as intermediates and as final drug candidates. These compounds are actively investigated for their potential as kinase inhibitors, anti-cancer agents, and for the treatment of a range of other diseases. The strategic placement of a bromo substituent at the 4-position and a methyl carboxylate at the 3-position provides key vectors for further chemical elaboration and structure-activity relationship (SAR) studies.

This guide provides a comprehensive comparison of synthetic routes to Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and its derivatives. We will delve into the established methodologies, offering detailed experimental protocols and a critical analysis of their respective advantages and limitations. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Core Synthetic Strategy: A Two-Stage Approach

The most robust and well-documented strategy for the synthesis of the target molecule and its derivatives can be conceptualized as a two-stage process:

  • Construction of the Core Scaffold: Synthesis of the 4-bromo-1H-pyrazolo[3,4-c]pyridine core.

  • Functionalization at the C-3 Position: Introduction of the methyl carboxylate group at the 3-position of the pre-formed scaffold.

This modular approach allows for flexibility and optimization at each stage, making it a preferred strategy in many research settings.

Route 1: Synthesis of the 4-bromo-1H-pyrazolo[3,4-c]pyridine Scaffold

The foundational step in this synthetic sequence is the construction of the 4-bromo-1H-pyrazolo[3,4-c]pyridine core. A highly efficient method for the synthesis of the analogous 5-halo-1H-pyrazolo[3,4-c]pyridines has been recently reported, which can be adapted for our target.[1][2][3]

Experimental Protocol: Synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from the work of Bedwell et al. (2023).[1]

Step 1: Acetyl-1-(5-bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one

  • To a solution of 4-amino-2-bromopyridine (1.0 eq) in a suitable solvent such as acetic anhydride (Ac₂O) and dichloroethane (DCE), add sodium nitrite (NaNO₂) portion-wise at room temperature.

  • The reaction mixture is then heated to 90 °C and stirred for 20 hours.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: 5-bromo-1H-pyrazolo[3,4-c]pyridine

  • The crude 1-acetyl-5-bromo-1H-pyrazolo[3,4-c]pyridine from the previous step is dissolved in methanol (MeOH).

  • Sodium methoxide (NaOMe) is added, and the mixture is stirred at room temperature for 1 hour.

  • The solvent is evaporated, and the residue is purified by a suitable method, such as column chromatography, to yield the desired 5-bromo-1H-pyrazolo[3,4-c]pyridine.

Causality Behind Experimental Choices:

  • The use of sodium nitrite and acetic anhydride facilitates a diazotization of the aminopyridine followed by an intramolecular cyclization to form the pyrazole ring. This is a classic and reliable method for the formation of such fused heterocyclic systems.

  • The acetylation of the pyrazole nitrogen during the cyclization serves as a protecting group and can aid in the handling and purification of the intermediate.

  • The subsequent deacetylation with sodium methoxide is a mild and efficient method to deprotect the pyrazole nitrogen, yielding the final scaffold.

Route 2: Introduction of the Methyl Carboxylate at the C-3 Position

With the 4-bromo-1H-pyrazolo[3,4-c]pyridine scaffold in hand, the next critical step is the introduction of the methyl carboxylate group at the C-3 position. Direct carboxylation of such a heteroaromatic system can be challenging. A more controlled and versatile approach involves a two-step process of borylation followed by a cross-coupling reaction.

Experimental Protocol: C-3 Functionalization via Borylation and Suzuki-Miyaura Coupling

This protocol is a proposed adaptation based on the C-3 functionalization of the pyrazolo[3,4-c]pyridine core described by Bedwell et al.[1][2][3]

Step 1: C-3 Borylation

  • To a solution of 5-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in a solvent such as methyl tert-butyl ether (MTBE), add bis(pinacolato)diboron (B₂pin₂) and an iridium catalyst, for example, [Ir(COD)OMe]₂, with a suitable ligand like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

  • The reaction is heated under microwave irradiation at 100 °C.

  • After completion, the reaction mixture is worked up to isolate the C-3 borylated product.

Step 2: Suzuki-Miyaura Cross-Coupling for Carboxylation

While the direct Suzuki-Miyaura coupling with a chloroformate to install the ester is not standard, a more practical approach would be a two-step sequence:

  • Carbonylation: The C-3 borylated intermediate can be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide (CO) and methanol to introduce the methyl ester group.

  • Alternative Cross-Coupling: A Suzuki-Miyaura coupling with a suitable partner, such as methyl oxalyl chloride, could also be explored, though this is less common.

A more direct, albeit potentially lower-yielding, approach could be a palladium-catalyzed carboxylation of the C-3 position using CO gas and methanol.

Causality Behind Experimental Choices:

  • Iridium-catalyzed C-H borylation is a powerful tool for the regioselective functionalization of heterocycles. The C-3 position of the pyrazolo[3,4-c]pyridine core is electronically favored for this transformation.

  • The resulting boronate ester is a versatile intermediate that can participate in a wide range of cross-coupling reactions, providing a gateway to diverse C-3 substituted derivatives.

  • Palladium-catalyzed carbonylation is a well-established method for the conversion of aryl and heteroaryl halides or their boron equivalents to carboxylic acid derivatives.

Alternative Synthetic Strategies

While the above two-stage approach is the most systematically developed, it is important to consider alternative strategies that may offer advantages in specific contexts.

Strategy A: Building the Pyridine Ring onto a Pre-functionalized Pyrazole

An alternative retrosynthetic approach involves starting with a pre-functionalized pyrazole and constructing the pyridine ring onto it. This strategy is widely used for the synthesis of the isomeric pyrazolo[3,4-b]pyridines and could potentially be adapted.[4]

Conceptual Workflow:

  • Start with a 3-amino-4-bromopyrazole-5-carboxylate derivative. The synthesis of such a starting material would be a key challenge.

  • Condensation with a three-carbon building block. This could involve a reaction with a 1,3-dicarbonyl compound or an equivalent to form the pyridine ring.

Challenges:

  • The synthesis of the required highly functionalized pyrazole starting material may be non-trivial.

  • Regioselectivity during the pyridine ring formation could be an issue, potentially leading to a mixture of isomers.

Strategy B: Direct Carboxylation of the Pyrazolo[3,4-c]pyridine Core

Direct C-H carboxylation using carbon dioxide (CO₂) as a C1 source is an attractive and atom-economical approach.[5][6][7]

Conceptual Workflow:

  • Protect the pyrazole nitrogen of 4-bromo-1H-pyrazolo[3,4-c]pyridine. This is likely necessary to prevent N-carboxylation.

  • Attempt direct C-H carboxylation at the C-3 position. This could be explored using transition-metal catalysis (e.g., palladium, rhodium) or strong base-mediated deprotonation followed by quenching with CO₂.

  • Esterification of the resulting carboxylic acid.

Challenges:

  • The C-H bond at the C-3 position may not be sufficiently acidic for deprotonation with common bases.

  • Transition-metal-catalyzed C-H carboxylation of such a heterocyclic system may lack selectivity and require extensive optimization.

Data Summary and Comparison

RouteStarting MaterialsKey StepsAdvantagesDisadvantages
Primary Strategy 4-amino-2-bromopyridine1. Scaffold formation via diazotization/cyclization. 2. C-3 borylation. 3. Carbonylation/cross-coupling.Modular, well-defined, and allows for late-stage functionalization. Based on a published, reliable synthesis of the core.Multi-step, requires specialized reagents (e.g., iridium catalyst, CO gas).
Alternative A Pre-functionalized pyrazolePyridine ring formation via condensation.Potentially shorter route if the starting material is readily available.Synthesis of the starting material is challenging. Potential for regioisomer formation.
Alternative B 4-bromo-1H-pyrazolo[3,4-c]pyridineDirect C-H carboxylation.Atom-economical, uses a green C1 source (CO₂).Technologically challenging, may suffer from low yield and selectivity. Requires significant methods development.

Experimental Workflows and Diagrams

Primary Synthetic Route

cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: C-3 Functionalization 4-amino-2-bromopyridine 4-amino-2-bromopyridine 1-acetyl-5-bromo-1H-pyrazolo[3,4-c]pyridine 1-acetyl-5-bromo-1H-pyrazolo[3,4-c]pyridine 4-amino-2-bromopyridine->1-acetyl-5-bromo-1H-pyrazolo[3,4-c]pyridine NaNO₂, Ac₂O, DCE 5-bromo-1H-pyrazolo[3,4-c]pyridine 5-bromo-1H-pyrazolo[3,4-c]pyridine 1-acetyl-5-bromo-1H-pyrazolo[3,4-c]pyridine->5-bromo-1H-pyrazolo[3,4-c]pyridine NaOMe, MeOH C-3 Borylated Intermediate C-3 Borylated Intermediate 5-bromo-1H-pyrazolo[3,4-c]pyridine->C-3 Borylated Intermediate [Ir(COD)OMe]₂, B₂pin₂, dtbpy Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C-3 Borylated Intermediate->Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pd catalyst, CO, MeOH

Caption: Workflow for the primary synthetic route to the target molecule.

Alternative Synthetic Strategies

cluster_A Alternative A: Pyridine Ring Formation cluster_B Alternative B: Direct Carboxylation Functionalized Pyrazole Functionalized Pyrazole Target Molecule Target Molecule Functionalized Pyrazole->Target Molecule Condensation with 1,3-dicarbonyl equivalent Protected 4-bromo-1H-pyrazolo[3,4-c]pyridine Protected 4-bromo-1H-pyrazolo[3,4-c]pyridine Carboxylic Acid Intermediate Carboxylic Acid Intermediate Protected 4-bromo-1H-pyrazolo[3,4-c]pyridine->Carboxylic Acid Intermediate Direct C-H Carboxylation (e.g., with CO₂) Carboxylic Acid Intermediate->Target Molecule Esterification

Caption: Conceptual workflows for alternative synthetic strategies.

Conclusion and Future Outlook

The synthesis of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate derivatives is most reliably achieved through a modular, two-stage approach involving the initial construction of the 4-bromo-1H-pyrazolo[3,4-c]pyridine scaffold, followed by C-3 functionalization via a borylation-carbonylation sequence. This strategy offers a high degree of control and flexibility for the synthesis of a diverse range of analogs for drug discovery programs.

While alternative strategies such as building the pyridine ring onto a pre-functionalized pyrazole or direct C-H carboxylation are conceptually viable, they present significant synthetic challenges that require further research and development. Future efforts in this area could focus on optimizing the direct carboxylation route to provide a more atom-economical and sustainable synthesis of these important heterocyclic compounds.

References

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles - JOCPR. (URL: [Link])

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 34391–34399. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC. (URL: [Link])

  • Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - ResearchGate. (URL: [Link])

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (URL: [Link])

  • Synthesis method of 1H-pyrazolo (4, 3-b)
  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - RSC Publishing. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (URL: [Link])

  • Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (URL: [Link])

  • Direct Carboxylation of the Diazo Group ipso-C(sp 2)-H Bond With Carbon Dioxide: Access to Unsymmetrical Diazomalonates and Derivatives - PubMed. (URL: [Link])

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (URL: [Link])

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives - Semantic Scholar. (URL: [Link])

  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (URL: [Link])

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity - Der Pharma Chemica. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. (URL: [Link])

  • Rh(II)-Catalyzed Ring Expansion of Pyrazoles with Diazocarbonyl Compounds as a Method for the Preparation of 1,2-Dihydropyrimidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (URL: [Link])

  • 4-bromo-1h-pyrazolo[3,4-c]pyridine - PubChemLite. (URL: [Link])

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - MDPI. (URL: [Link])

  • Direct Carboxylation of C(sp3)-H and C(sp2)-H Bonds with CO2 by Transition-Metal-Catalyzed and Base-Mediated Reactions - MDPI. (URL: [Link])

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.